

Comparative Analysis of LCZ696 (Sacubitril/Valsartan) Synthesis

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LCZ696 is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that is a combination of two active pharmaceutical ingredients: Sacubitril and Valsartan.[1][2] The synthesis of LCZ696, therefore, involves the separate synthesis of these two components, followed by their co-crystallization.

Sacubitril Synthesis

Sacubitril is a neprilysin inhibitor. Several synthetic routes have been developed, often focusing on the stereoselective synthesis of its two chiral centers.

Route 1: Synthesis from (S)-epichlorohydrin

This industrial-scale synthesis utilizes (S)-epichlorohydrin as a chiral starting material.

Experimental Protocol:

- Synthesis of Chloropropanol (43): The cuprate of biaryl bromide (41) is added to (S)-epichlorohydrin (42), followed by treatment with HCl to yield chloropropanol (43).[3]
- Synthesis of N-Boc aminoalcohol (45): A Mitsunobu reaction with succinimide (44) is performed, followed by hydrolysis with HCl and NaOH. The resulting aminoalcohol is then protected with a Boc group to give N-Boc aminoalcohol (45).[3]
- Synthesis of Acid (47): The alcohol (45) is oxidized to an aldehyde using TEMPO/NaOCI. A subsequent Wittig reaction with ylide (46) and hydrolysis with LiOH yields the α,β-



unsaturated acid (47).[3]

- Stereoselective Hydrogenation: The trisubstituted olefin (47) is hydrogenated using a chiral Mandyphos ligand (48) and a ruthenium catalyst to produce the desired diastereomer (49).
- Final Steps to Sacubitril (V): The acid is activated to an acid halide with thionyl chloride, which also removes the Boc group. The resulting amine is then reacted with succinic anhydride to yield Sacubitril.[3]

Route 2: Chemoenzymatic Cascade Synthesis

A more recent, greener approach involves a one-pot chemoenzymatic cascade to construct the two chiral centers.[4]

Experimental Protocol:

- One-Pot Cascade: An ene-reductase (GoER) from Gluconobacter oxydans and an enzymatic transamination are combined in a one-pot reaction.[4]
- Reaction Conditions: The reaction can be carried out using whole cells co-expressing both enzymes, a mixture of whole cells each expressing a single enzyme, or purified enzymes.
- Intermediate Formation: The cascade reaction proceeds without the need for isolation of intermediates, leading to the formation of a key precursor to Sacubitril.[4]

Performance Comparison of Sacubitril Synthesis Routes



Metric	Route 1: From (S)- epichlorohydrin	Route 2: Chemoenzymatic Cascade
Overall Yield	75% over 4 steps to intermediate 47[3]	Up to 87% yield for the key intermediate[4]
Number of Steps	Multiple steps with intermediate purifications	One-pot reaction to the key precursor[4]
Key Reagents	Cuprates, TEMPO, Ruthenium catalyst[3]	Enzymes (Ene-reductase, Transaminase)[4]
Stereoselectivity	High (99:1 dr)[3]	Excellent (99% de)[4]
Environmental Impact	Use of heavy metals and organic solvents	Greener, biocatalytic approach[4]

Valsartan Synthesis

Valsartan is an angiotensin II receptor blocker. Its synthesis has evolved to avoid the use of hazardous organotin compounds.

Route 1: Original Synthesis with Organotin Reagents

The original synthesis of Valsartan involved the use of tributyltin azide for the formation of the tetrazole ring.

Experimental Protocol:

- Intermediate Formation: An appropriate biphenyl nitrile intermediate is synthesized.
- Tetrazole Formation: The nitrile is treated with tributyltin azide in refluxing xylene to form the tetrazole ring, yielding Valsartan.

Route 2: Improved Tin-Free Synthesis

To avoid the toxicity of organotin compounds, newer methods have been developed.

Experimental Protocol:



- Intermediate Preparation: A key intermediate is prepared by reacting a compound of Formula (IIa) with a compound of Formula (IIb) in a heterogeneous solvent system.[5]
- Acylation: The intermediate is acylated with valeroyl chloride.[5]
- Debenzylation and Crystallization: The benzyl group is removed using palladium on carbon, followed by crystallization to yield pure Valsartan.[5]

Performance Comparison of Valsartan Synthesis Routes

Metric	Route 1: With Organotin Reagents	Route 2: Tin-Free Synthesis
Key Reagents	Tributyltin azide	Palladium on carbon[5]
Purity	Risk of organotin contamination[5]	High enantiomeric purity (at least 99.8%)[5]
Safety/Toxicity	Use of highly toxic organotin compounds	Avoids toxic organotin reagents
Environmental Impact	Generation of toxic tin waste	More environmentally friendly

Mechanism of Action of LCZ696

LCZ696 has a dual mechanism of action.[1][2] Sacubitril is a prodrug that is converted to its active metabolite, LBQ657, which inhibits neprilysin, an enzyme that degrades natriuretic peptides. This leads to increased levels of natriuretic peptides, which promote vasodilation and natriuresis.[2][6] Valsartan is an angiotensin II receptor blocker that inhibits the reninangiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion.[6]

KI-696: A Potent KEAP1-NRF2 Inhibitor

KI-696 is a high-affinity probe that disrupts the interaction between KEAP1 and NRF2.[7][8] While detailed comparative synthesis routes are not as readily available as for a commercial drug like LCZ696, the focus of research on KI-696 has been on its potent biological activity.

Mechanism of Action of KI-696



Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent degradation by the proteasome.[9] In the presence of oxidative or electrophilic stress, or an inhibitor like KI-696, this interaction is disrupted. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[9]

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